molecular formula C9H11BrO2 B3316545 (5-Bromo-2-methoxy-3-methylphenyl)methanol CAS No. 954124-92-6

(5-Bromo-2-methoxy-3-methylphenyl)methanol

Cat. No.: B3316545
CAS No.: 954124-92-6
M. Wt: 231.09 g/mol
InChI Key: JVGBLWPQHTYOLV-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxy-3-methylphenyl)methanol (CAS: 954124-92-6) is a brominated aromatic alcohol with a molecular formula of C₉H₁₁BrO₂ and a molecular weight of 247.09 g/mol. Its structure features a methanol group (-CH₂OH) attached to a benzene ring substituted with bromine (Br) at the 5-position, methoxy (-OCH₃) at the 2-position, and a methyl (-CH₃) group at the 3-position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory agents and other bioactive molecules .

Synthetic routes often involve bromination of precursor molecules, such as 3-methyl-2(5H)-furanone, using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions, followed by purification via silica gel chromatography . Characterization typically employs NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name

(5-bromo-2-methoxy-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGBLWPQHTYOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272402
Record name 5-Bromo-2-methoxy-3-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954124-92-6
Record name 5-Bromo-2-methoxy-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954124-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxy-3-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxy-3-methylphenyl)methanol typically involves the bromination of 2-methoxy-3-methylphenol followed by a reduction reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The resulting brominated product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxy-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or Pd/C with hydrogen gas.

    Substitution: NaOCH3, KOtBu, or other nucleophiles.

Major Products Formed

    Oxidation: Corresponding aldehyde or carboxylic acid.

    Reduction: De-brominated product.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

(5-Bromo-2-methoxy-3-methylphenyl)methanol is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of brominated aromatic alcohols are highly sensitive to substituent patterns. Below is a comparison with key analogues:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Solubility Melting Point (°C)
(5-Bromo-2-methoxy-3-methylphenyl)methanol 954124-92-6 Br (5), OCH₃ (2), CH₃ (3) 247.09 Chloroform, Methanol, DMSO Not reported
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol 1823949-60-5 Br (5), OCH₂CH₃ (2), F (3) 279.09 Not reported Not reported
(2-Amino-5-bromo-3-methoxyphenyl)methanol 953039-12-8 Br (5), OCH₃ (3), NH₂ (2) 232.07 Chloroform, Methanol, DMSO Not reported
(5-Bromo-2-chlorophenyl)methanol 149965-40-2 Br (5), Cl (2) 221.47 Not reported Not reported
5-Bromo-2′-hydroxy-2-methoxy-chalcone (3K) - Br (5), OCH₃ (2), CH=CH-C₆H₄OH 333.19 Organic solvents 121

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The bromine atom enhances electrophilic substitution resistance but lowers solubility in polar solvents. The addition of a methyl group (as in the target compound) slightly improves lipophilicity compared to non-methylated analogues .
  • Amino vs. Methoxy Groups: The amino group in (2-Amino-5-bromo-3-methoxyphenyl)methanol increases polarity and solubility in DMSO, making it more suitable for biological assays .
  • Halogen Variations: Replacing methoxy with chlorine (e.g., (5-Bromo-2-chlorophenyl)methanol) reduces steric hindrance but increases reactivity in nucleophilic aromatic substitution .

Crystallographic and Spectroscopic Differences

  • X-ray Diffraction : Derivatives like (2E)-2-(5-Bromo-2-hydroxy-3-methoxy-benzylidene)-N-phenylhydrazinecarbothioamide form hydrogen-bonded networks, whereas the target compound’s methyl group disrupts crystallinity, necessitating advanced refinement methods (e.g., SHELX software) for structural elucidation .
  • NMR Shifts : The methyl group at the 3-position in the target compound causes upfield shifts (~δ 2.3 ppm for CH₃) in ¹H NMR compared to des-methyl analogues .

Biological Activity

(5-Bromo-2-methoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves:

  • Bromination of 2-methoxy-3-methylphenol using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid.
  • Reduction of the resulting brominated product using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the final compound.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial activity. For instance, derivatives of brominated phenols have been documented to inhibit bacterial growth effectively. The presence of the bromine atom enhances the lipophilicity and cellular uptake of the compound, which may contribute to its antimicrobial efficacy.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. Compounds containing methoxy and bromine substituents have been linked to the inhibition of pro-inflammatory cytokines, indicating a potential mechanism for reducing inflammation .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : The presence of functional groups allows for hydrogen bonding and other interactions with target receptors, influencing their activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial strains,
Anti-inflammatoryReduction in cytokine levels,
Enzyme InteractionPotential inhibition of cyclooxygenase enzymes,

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various brominated phenolic compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound could reduce the production of nitric oxide in macrophages stimulated with lipopolysaccharides (LPS), indicating its role as an anti-inflammatory agent. This effect was attributed to the modulation of signaling pathways related to inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Bromo-2-methoxy-3-methylphenyl)methanol
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